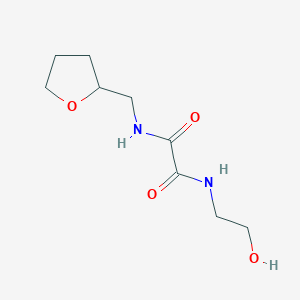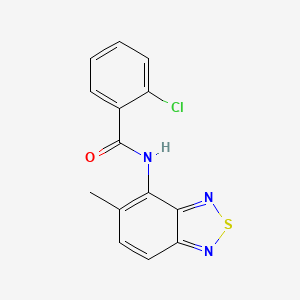![molecular formula C36H31N3O6S3 B11647671 [(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid](/img/structure/B11647671.png)
[(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7710~2,7~0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups
Métodos De Preparación
The synthesis of [(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core triazatetracycloheptadeca structure, followed by the introduction of the sulfonyl groups and the phenylsulfanyl acetic acid moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
[(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID can be compared with other similar compounds, such as:
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Known for its use in organic synthesis as a reagent.
2-(4-Methylsulfonylphenyl)indole derivatives: Investigated for their antimicrobial and anti-inflammatory activities.
S-Benzylated or S-Alkylated-Coumarins: Synthesized for their potential pharmacological effects.
Propiedades
Fórmula molecular |
C36H31N3O6S3 |
|---|---|
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
2-[4-[8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-17-yl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C36H31N3O6S3/c1-24-11-19-28(20-12-24)47(42,43)38-32-9-5-3-7-30(32)36-37(26-15-17-27(18-16-26)46-23-34(40)41)35(38)31-8-4-6-10-33(31)39(36)48(44,45)29-21-13-25(2)14-22-29/h3-22,35-36H,23H2,1-2H3,(H,40,41) |
Clave InChI |
LFYAXIZCYSPNER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3C5=CC=C(C=C5)SCC(=O)O)C6=CC=CC=C62)S(=O)(=O)C7=CC=C(C=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


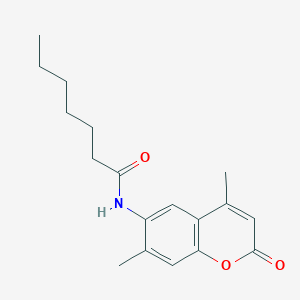
![4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647606.png)
![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647614.png)
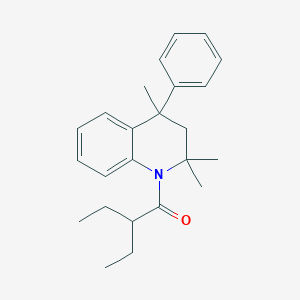
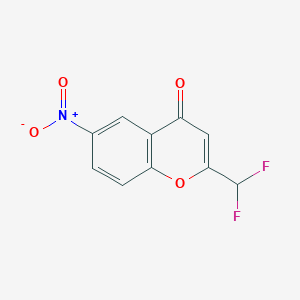
![(5E)-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647619.png)
![1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11647620.png)
![Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11647632.png)
![4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11647633.png)
![(6Z)-5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647637.png)
![5-(4-chlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647640.png)
